![molecular formula C20H16N4O5S2 B4014549 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4014549.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
Description
This compound is part of a class of molecules that have garnered attention due to their potential in inhibiting carbonic anhydrases and showing cytotoxic effects against certain cancer cell lines, highlighting its significance in the development of therapeutic agents. The compound’s structure suggests it might interact with biological targets, offering insights into novel drug design and synthesis strategies.
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves targeted chemical reactions to achieve the desired molecular structure. For instance, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides demonstrated excellent inhibition of human carbonic anhydrase isoforms and cytotoxic activity against breast cancer cell lines, showcasing the compound's potential in therapeutic applications (Gawad et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. Studies involving density functional theory (DFT) supported spectroscopic methods have provided insights into the tautomeric behavior and molecular conformations, which are directly related to their pharmaceutical and biological activities (Erturk et al., 2016).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds with various chemicals highlights their versatile nature in forming different derivatives with potential biological activities. For example, reactions involving N-sulfonylamines with 3-dimethylamino-2H-azirines have led to the formation of thiadiazoles and oxathiazoles, demonstrating the compound's chemical versatility (Tornus et al., 1996).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S2/c1-12(24-18(26)15-4-2-3-5-16(15)19(24)27)17(25)22-13-6-8-14(9-7-13)31(28,29)23-20-21-10-11-30-20/h2-12H,1H3,(H,21,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTDAGZZJXJRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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